Lipophilicity (LogP) Differentiation: 2,3-Isomer vs. 2,4- and 2,5-Dichloro Isomers
The experimental LogP of 1-(2,3-dichlorophenyl)-N-methylmethanamine is 2.58, placing it between the 2,4-isomer (LogP = 3.10, computed) and the 2,5-isomer (LogP = 3.10, computed) [1]. The XLogP3-AA computed value from PubChem is 2.5 [2]. This ~0.5 log unit difference relative to the 2,4- and 2,5-isomers corresponds to an approximately threefold difference in the octanol-water partition coefficient, which directly impacts chromatographic retention time, predicted passive membrane permeability, and lipid bilayer partitioning in any assay or formulation context.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.58 (experimental, ChemSrc); XLogP3-AA = 2.5 (PubChem computed) |
| Comparator Or Baseline | 2,4-isomer (CAS 5013-77-4): LogP = 3.10 (computed); 2,5-isomer (CAS 90390-16-2): LogP = 3.10 (computed) |
| Quantified Difference | ΔLogP ≈ 0.5 units lower for the 2,3-isomer (~3× lower partition coefficient) |
| Conditions | Computed (XLogP3 / ACD/LogP) and experimental LogP values from independent databases; not derived from a single head-to-head study. |
Why This Matters
A 0.5-unit LogP difference can significantly alter retention time, require distinct chromatographic conditions, and change predicted permeability profiles, directly affecting the selection of the correct isomer for solubility-limited or permeability-critical applications.
- [1] Molbase. (2,4-Dichlorobenzyl)methylamine (CAS 5013-77-4) — LogP: 3.10370; (2,5-Dichlorobenzyl)methylamine (CAS 90390-16-2) — LogP: 3.10370. https://baike.molbase.cn (accessed 2026-04-24). View Source
- [2] PubChem. [(2,3-Dichlorophenyl)methyl](methyl)amine — XLogP3-AA: 2.5. https://pubchem.ncbi.nlm.nih.gov/compound/2060844 (accessed 2026-04-24). View Source
